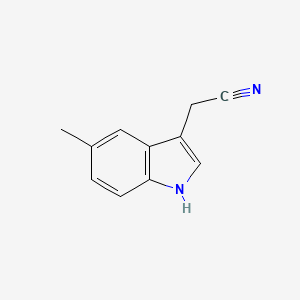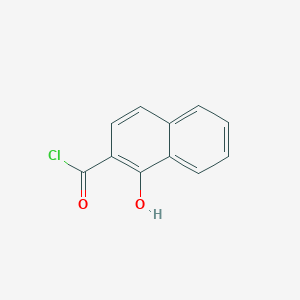
1-Hydroxynaphthalene-2-carbonyl chloride
Descripción general
Descripción
1-Hydroxynaphthalene-2-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2 and a molecular weight of 206.63 g/mol . It is a derivative of naphthalene, characterized by the presence of a hydroxyl group at the first position and a carbonyl chloride group at the second position on the naphthalene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactive functional groups.
Métodos De Preparación
1-Hydroxynaphthalene-2-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1-hydroxynaphthalene with thionyl chloride (SOCl2) under controlled conditions . The reaction typically proceeds as follows:
1-Hydroxynaphthalene+SOCl2→1-Hydroxynaphthalene-2-carbonyl chloride+HCl+SO2
The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
1-Hydroxynaphthalene-2-carbonyl chloride undergoes various chemical reactions due to its reactive carbonyl chloride group. Some of the common types of reactions include:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form quinones, while reduction reactions can convert the carbonyl chloride group to a hydroxymethyl group.
Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, leading to the formation of various heterocyclic compounds.
Major products formed from these reactions include amides, esters, thioesters, and heterocyclic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development.
Aplicaciones Científicas De Investigación
1-Hydroxynaphthalene-2-carbonyl chloride has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
The mechanism of action of 1-hydroxynaphthalene-2-carbonyl chloride largely depends on its reactivity with various biological targets. In medicinal chemistry, it acts as a precursor for the synthesis of compounds that can inhibit specific enzymes or proteins involved in disease pathways . For example, derivatives of this compound have been shown to inhibit the activity of c-Jun N-terminal kinases (JNKs), which play a role in cancer cell proliferation and survival . The molecular targets and pathways involved include enzyme inhibition, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparación Con Compuestos Similares
1-Hydroxynaphthalene-2-carbonyl chloride can be compared with other similar compounds such as 1-hydroxynaphthalene-2-carboxylic acid and 1-hydroxynaphthalene-2-carboxanilides . While all these compounds share the naphthalene core structure, their functional groups confer different reactivities and applications:
1-Hydroxynaphthalene-2-carboxylic acid: This compound has a carboxylic acid group instead of a carbonyl chloride group, making it less reactive but more suitable for applications requiring mild reaction conditions.
1-Hydroxynaphthalene-2-carboxanilides: These derivatives are known for their biological activities, including antimicrobial and anticancer properties.
The uniqueness of this compound lies in its high reactivity, making it a versatile intermediate for the synthesis of a wide range of organic compounds.
Propiedades
IUPAC Name |
1-hydroxynaphthalene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2/c12-11(14)9-6-5-7-3-1-2-4-8(7)10(9)13/h1-6,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDWGIMWXKYYOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515505 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38077-69-9 | |
| Record name | 1-Hydroxynaphthalene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20515505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Benzo[c][1,2,5]thiadiazole-4-carbonitrile](/img/structure/B1626434.png)

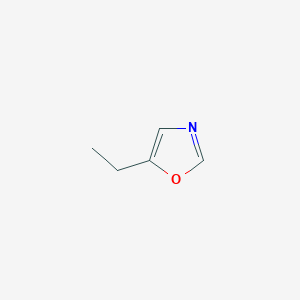
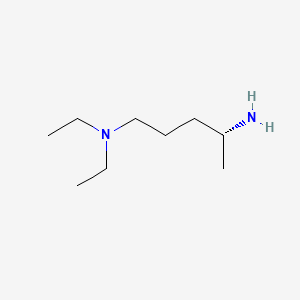
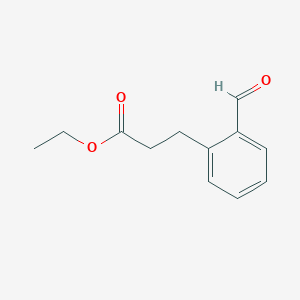
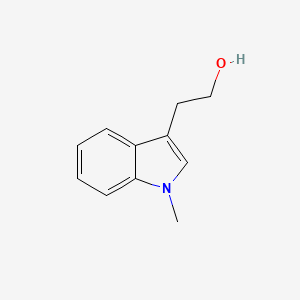
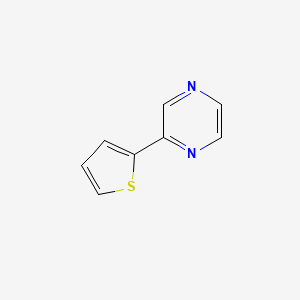
![3-Amino-thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1626447.png)
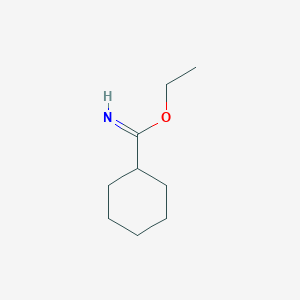

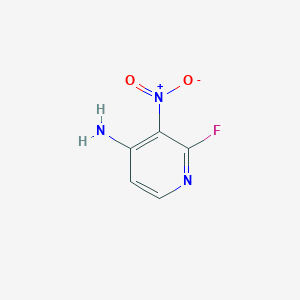
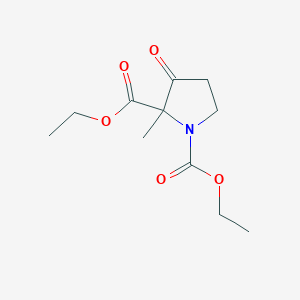
![1-Phenyl-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B1626456.png)
